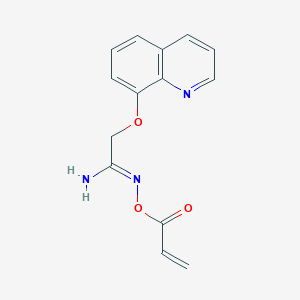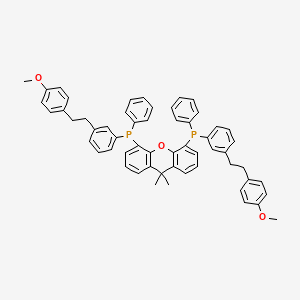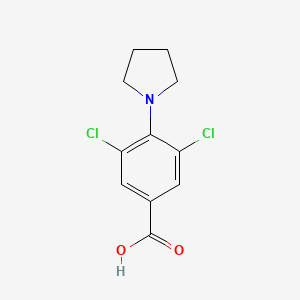
Ethyl 2-furylmethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (furan-2-ylmethyl) carbonate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (furan-2-ylmethyl) carbonate can be synthesized through several methods. One common approach involves the reaction of furan-2-ylmethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under mild conditions, and the product is obtained after purification through techniques like crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of ethyl (furan-2-ylmethyl) carbonate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis has also been explored as a method to enhance reaction rates and achieve higher yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl (furan-2-ylmethyl) carbonate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (furan-2-ylmethyl) carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (furan-2-ylmethyl) carbonate involves its interaction with molecular targets in biological systems. The furan ring can participate in various biochemical pathways, and its derivatives have been shown to inhibit certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylmethyl acetate
- Furan-2-ylmethyl ether
- Furan-2-ylmethyl amine
Uniqueness
Ethyl (furan-2-ylmethyl) carbonate is unique due to its carbonate group, which imparts distinct chemical reactivity compared to other furan derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
57362-03-5 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
ethyl furan-2-ylmethyl carbonate |
InChI |
InChI=1S/C8H10O4/c1-2-10-8(9)12-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3 |
InChI Key |
RKWIKUOPIZALEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



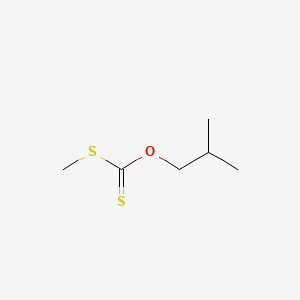
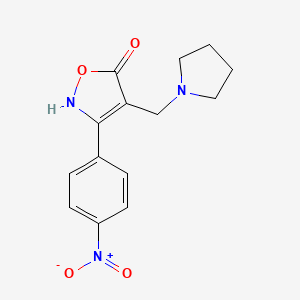
![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)
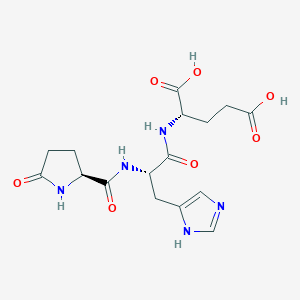
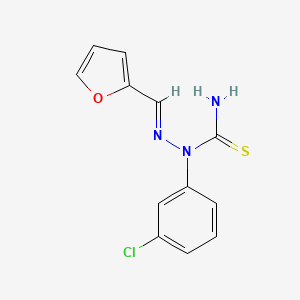
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
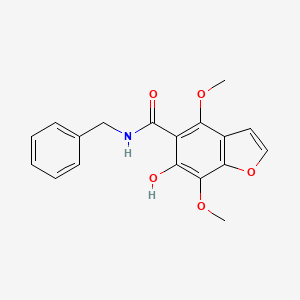
![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)
![Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-](/img/structure/B12896952.png)
